Dilazep

Übersicht

Beschreibung

Dilazep ist ein Vasodilatator, der als Adenosin-Wiederaufnahmehemmer wirkt. Es wird hauptsächlich zur Behandlung von Kardiopathie und Nierenerkrankungen eingesetzt . Die Verbindung hat die Summenformel C31H44N2O10 und eine molare Masse von 604,697 g/mol .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte. Die Reaktion von Bis-(3-Hydroxypropyl)-Ethylendiamin mit 1-Brom-3-chlorpropan ergibt Homopiperazin . Dieser Zwischenstoff wird dann durch Reaktion mit 3,4,5-Trimethoxybenzoylchlorid verestert, um die Synthese von this compound abzuschließen . Industrielle Produktionsmethoden folgen typischerweise ähnlichen Synthesewegen, können aber für die großtechnische Produktion optimiert werden.

Vorbereitungsmethoden

The synthesis of Dilazep involves several steps. The reaction of bis-(3-hydroxypropyl)-ethylene diamine with 1-Bromo-3-chloropropane yields homopiperazine . This intermediate is then esterified by reacting with 3,4,5-Trimethoxybenzoyl Chloride to complete the synthesis of this compound . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.

Analyse Chemischer Reaktionen

Dilazep durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind 1-Brom-3-chlorpropan und 3,4,5-Trimethoxybenzoylchlorid . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst.

Wissenschaftliche Forschungsanwendungen

Oncolytic Virotherapy

Mechanism of Action

Dilazep has been identified as a potent enhancer of oncolytic herpes simplex virus type 1 (oHSV1) therapy. It functions by inhibiting ENT1, which is crucial for the uptake of nucleosides in cancer cells. This inhibition increases the efficacy of oHSV1 by enhancing viral replication within tumor cells, thereby improving the overall therapeutic outcome .

Case Studies

A study highlighted that pretreatment with this compound resulted in a dose-dependent increase in viral production in prostate cancer cells (PC3). The compound was shown to enhance ribonucleotide reductase activity, further supporting its role in promoting viral replication . Additionally, a series of this compound analogues were synthesized to optimize ENT inhibition and improve virotherapy outcomes, demonstrating the potential for further clinical applications .

Cardiovascular Applications

Vasodilatory Effects

this compound is traditionally used as a vasodilator in treating various cardiovascular conditions. It works by inhibiting phosphodiesterase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent vasodilation . This property is beneficial in managing conditions such as hypertension and angina.

Clinical Trials

A double-blind placebo-controlled trial evaluated the efficacy of this compound in patients with beta-thalassemia/hemoglobin E. The results indicated that this compound could potentially alleviate some symptoms associated with this condition, showcasing its versatility beyond typical cardiovascular applications .

Respiratory Disorders

Asthma Treatment

this compound has shown promise in enhancing the pharmacokinetics of theophylline, a common treatment for asthma. In studies involving asthmatic children, this compound was found to potentiate the effects of theophylline when administered together, resulting in improved therapeutic outcomes . This synergistic effect highlights its potential role in respiratory therapies.

Research and Development

Synthesis of Analogues

Research efforts have focused on synthesizing this compound analogues to explore their structure-activity relationships concerning ENT inhibition. These studies aim to develop more selective inhibitors that could enhance therapeutic efficacy while minimizing side effects .

Wirkmechanismus

Dilazep exerts its effects by inhibiting the reuptake of adenosine, thereby increasing the extracellular concentration of adenosine . This leads to vasodilation and improved blood flow. The compound also inhibits platelet aggregation and has antioxidant properties . The molecular targets involved include adenosine receptors and nucleoside transporters .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Dilazep is a pharmacological compound primarily known for its role as an anti-platelet agent and vasodilator. Its biological activities extend beyond these traditional uses, impacting various physiological processes and cellular mechanisms. This article explores the multifaceted biological activities of this compound, with an emphasis on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. These transporters are crucial for nucleoside uptake in cells, influencing cellular metabolism and proliferation. Research has shown that this compound enhances the efficacy of oncolytic herpes simplex virus (oHSV) by increasing ribonucleotide reductase activity, which is essential for DNA synthesis and repair in tumor cells. Specifically, this compound has been identified as a potent enhancer of G47Δ replication in cancer cells, leading to increased tumor cell killing .

Vascular Effects

This compound exhibits significant vascular effects characterized by a biphasic response in arteriolar diameter. In studies involving rats, administration of this compound resulted in initial vasoconstriction followed by vasodilation. This response was dose-dependent, with maximum changes observed at higher doses (300 µg/kg). The physiological implications include altered renal blood flow and potential applications in managing conditions like hypertension .

Therapeutic Applications

1. Cardiovascular Health

this compound's role as a vasodilator makes it beneficial in treating angina and other ischemic heart diseases. Its ability to improve blood flow while reducing platelet aggregation is crucial for patients with cardiovascular conditions.

2. Cancer Therapy

The enhancement of oHSV replication through ENT inhibition positions this compound as a potential adjunctive therapy in cancer treatments, particularly for tumors resistant to conventional therapies. Studies indicate that this compound can significantly increase the effectiveness of viral oncolytic therapies .

3. Renal Function

Research has demonstrated that this compound can modulate renal hemodynamics by affecting afferent and efferent arterioles' diameters, which may have implications for treating renal pathologies such as IgA nephropathy .

Case Studies

A notable case study involved 46 patients with IgA nephropathy treated with this compound. The results indicated improvements in renal function markers without significant adverse effects, suggesting its potential utility in nephrology .

Another study explored the effects of this compound on patients undergoing cardioversion for atrial fibrillation. The findings showed no significant changes in liver or renal function tests during treatment, indicating a favorable safety profile .

Research Findings

Recent investigations into this compound analogues have further elucidated its mechanism of action concerning ENT inhibition. These studies aim to optimize the structure-activity relationship (SAR) to enhance therapeutic efficacy while minimizing side effects .

Table 2: Summary of Research Findings on this compound

Eigenschaften

IUPAC Name |

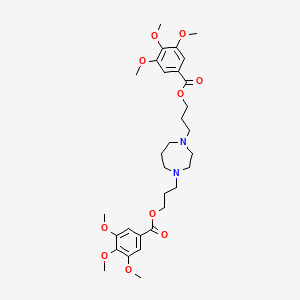

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O10/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4/h18-21H,7-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZCXCJXTMIDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045425 | |

| Record name | Dilazep | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35898-87-4, 20153-98-4 | |

| Record name | Dilazep | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35898-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilazep [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilazep | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dilazep | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAZEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8KLC2BD5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.